Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Tert-butyl 3-acetylazetidine-1-carboxylate
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Tert-butyl 3-acetylazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of tert-butyl 3-acetylazetidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines the spectroscopic techniques and analytical workflows used to confirm the molecular structure of this compound, presenting data in a clear, comparative format.
Spectroscopic Data Summary
The structural confirmation of tert-butyl 3-acetylazetidine-1-carboxylate relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1-4.3 | m | 4H | Azetidine ring protons (CH₂) |
| ~3.5-3.7 | m | 1H | Azetidine ring proton (CH) |
| 2.25 | s | 3H | Acetyl group (CH₃) |
| 1.45 | s | 9H | tert-butyl group (C(CH₃)₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~208 | C=O (ketone) |
| ~156 | C=O (carbamate) |
| ~80 | C(CH₃)₃ |
| ~55 | Azetidine ring (CH) |
| ~50 | Azetidine ring (CH₂) |
| ~28 | C(CH₃)₃ |
| ~27 | Acetyl (CH₃) |
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ketone) |
| ~1695 | Strong | C=O stretch (carbamate) |
| ~1365 | Medium | C-H bend (tert-butyl) |
| ~1160 | Strong | C-N stretch |
Table 4: Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 200.1281 |
| [M+Na]⁺ | 222.1100 |
Experimental Protocols
The following protocols describe the standard procedures for obtaining the spectroscopic data necessary for the structure elucidation of tert-butyl 3-acetylazetidine-1-carboxylate.
Synthesis of tert-butyl 3-acetylazetidine-1-carboxylate
A plausible synthetic route involves the oxidation of the corresponding secondary alcohol, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.
Materials:
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tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
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Dess-Martin periodinane (DMP)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate in anhydrous DCM at room temperature under a nitrogen atmosphere.
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Add Dess-Martin periodinane to the solution in one portion.
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Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter the mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-acetylazetidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
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400 MHz NMR Spectrometer
Procedure for ¹H and ¹³C NMR:
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Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃).
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Transfer the solution to a 5 mm NMR tube.
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Acquire the ¹H NMR spectrum, referencing the residual CHCl₃ peak at 7.26 ppm.
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Acquire the ¹³C NMR spectrum, referencing the CDCl₃ triplet at 77.16 ppm.
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Process the spectra using appropriate software to assign chemical shifts, multiplicities, and integrations.
Infrared (IR) Spectroscopy
Instrumentation:
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Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
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Place a small amount of the neat, purified compound directly onto the ATR crystal.
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Record the spectrum over a range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Instrumentation:
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High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
Procedure:
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Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
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Infuse the sample solution into the ESI source.
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.
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Determine the accurate mass of the molecular ion to confirm the elemental composition.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of tert-butyl 3-acetylazetidine-1-carboxylate, starting from the precursor and culminating in the confirmed structure.
This comprehensive approach, integrating synthesis with advanced spectroscopic analysis, provides a robust framework for the unambiguous structure determination of tert-butyl 3-acetylazetidine-1-carboxylate, ensuring its suitability for applications in research and drug development.
